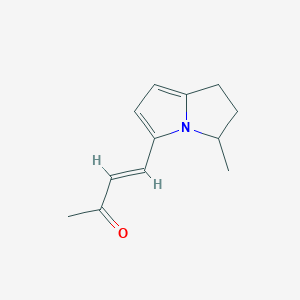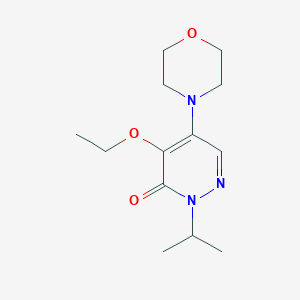![molecular formula C9H9N3S3 B12904939 5-[2-(Methylsulfanyl)anilino]-1,3,4-thiadiazole-2(3H)-thione CAS No. 90180-66-8](/img/structure/B12904939.png)
5-[2-(Methylsulfanyl)anilino]-1,3,4-thiadiazole-2(3H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((2-(Methylthio)phenyl)amino)-1,3,4-thiadiazole-2(3H)-thione is a heterocyclic compound that belongs to the class of thiadiazoles
Méthodes De Préparation
The synthesis of 5-((2-(Methylthio)phenyl)amino)-1,3,4-thiadiazole-2(3H)-thione typically involves the reaction of 2-(methylthio)aniline with carbon disulfide and hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazinecarbothioamide, which cyclizes to form the desired thiadiazole compound. The reaction conditions usually involve heating the reactants in an appropriate solvent, such as ethanol or methanol, at elevated temperatures for several hours.
Analyse Des Réactions Chimiques
5-((2-(Methylthio)phenyl)amino)-1,3,4-thiadiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amines or thiols.
Substitution: The thiadiazole ring can undergo substitution reactions with electrophiles or nucleophiles, resulting in the formation of various substituted derivatives. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown promising biological activities, including antimicrobial, antifungal, and anticancer properties. The compound has been tested against various bacterial and fungal strains, as well as cancer cell lines, demonstrating significant inhibitory effects.
Medicine: Due to its biological activities, the compound is being investigated for its potential use in drug development. It has shown potential as a lead compound for the development of new therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mécanisme D'action
The mechanism of action of 5-((2-(Methylthio)phenyl)amino)-1,3,4-thiadiazole-2(3H)-thione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition of their activity. For example, it has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways and promoting cell death.
Comparaison Avec Des Composés Similaires
5-((2-(Methylthio)phenyl)amino)-1,3,4-thiadiazole-2(3H)-thione can be compared with other thiadiazole derivatives, such as:
5-((2-Aminophenyl)amino)-1,3,4-thiadiazole-2(3H)-thione: This compound has similar biological activities but differs in the substitution pattern on the phenyl ring.
5-((2-Methylphenyl)amino)-1,3,4-thiadiazole-2(3H)-thione: This compound has a methyl group instead of a methylthio group, leading to differences in its chemical reactivity and biological activity.
5-((2-Chlorophenyl)amino)-1,3,4-thiadiazole-2(3H)-thione: The presence of a chlorine atom on the phenyl ring can significantly alter the compound’s properties, including its solubility and biological activity.
Propriétés
Numéro CAS |
90180-66-8 |
|---|---|
Formule moléculaire |
C9H9N3S3 |
Poids moléculaire |
255.4 g/mol |
Nom IUPAC |
5-(2-methylsulfanylanilino)-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C9H9N3S3/c1-14-7-5-3-2-4-6(7)10-8-11-12-9(13)15-8/h2-5H,1H3,(H,10,11)(H,12,13) |
Clé InChI |
NASOBPCNUVQFQS-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=CC=C1NC2=NNC(=S)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanone, 2-bromo-1-[3-(2-phenylethyl)-2-benzofuranyl]-](/img/structure/B12904856.png)
![2-((6-Octyl-2-oxofuro[2,3-d]pyrimidin-3(2H)-yl)methoxy)ethyl acetate](/img/structure/B12904858.png)
![3-Isoxazolecarboxamide, 5-[[(2-bromophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12904859.png)
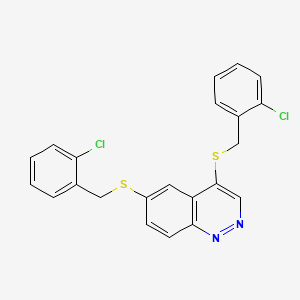


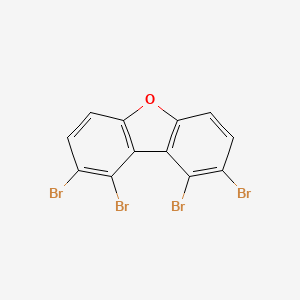
![4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]-](/img/structure/B12904889.png)
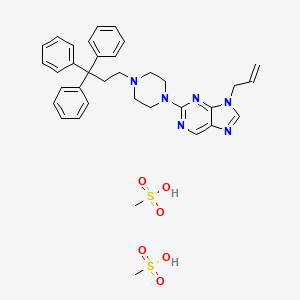
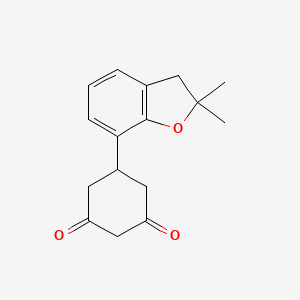
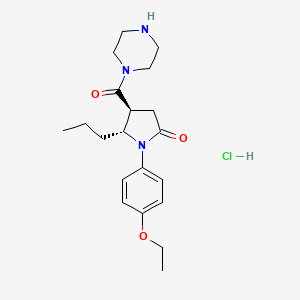
![1-[(Benzyloxy)carbonyl]-L-prolyl-L-alanylglycine](/img/structure/B12904914.png)
